4-fluoro-3-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-3-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O3S and its molecular weight is 362.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
COX-2 Inhibition and Pain Management
Research into similar sulfonamide compounds has shown potential applications in COX-2 inhibition, a key target for pain management and anti-inflammatory therapies. For instance, studies on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have highlighted the significance of substituent effects, such as the introduction of a fluorine atom, in enhancing COX-1/COX-2 selectivity. This selectivity is crucial for developing potent, orally active COX-2 inhibitors for conditions like rheumatoid arthritis and acute pain management (Hashimoto et al., 2002).
Carbonic Anhydrase Inhibition
Another avenue of research involves the inhibition of carbonic anhydrase enzymes, which play vital roles in various physiological processes. Sulfonamide derivatives, including those with specific substituents like fluorine, have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase I and II. These studies offer insights into developing new therapeutic agents targeting conditions associated with dysregulated enzyme activity (Gul et al., 2016a), (Gul et al., 2016b).
Antimicrobial and Antifungal Activities
Synthesis and evaluation of sulfonamide compounds have also revealed promising antimicrobial and antifungal properties. By modifying the sulfonamide structure, researchers have developed compounds with significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi. These findings underscore the potential of such compounds in addressing resistant microbial strains and developing new antimicrobial therapies (Ghorab et al., 2017).
Anticancer Applications
The modification of benzenesulfonamide frameworks has also been explored for anticancer applications. By integrating various substituents, researchers aim to enhance the cytotoxicity of these compounds against cancer cell lines. The pursuit of novel benzenesulfonamide derivatives for cancer treatment highlights the compound class's versatility and potential in developing targeted cancer therapies (Kumar et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been found to target factor xa (fxa), a critical enzyme in the coagulation cascade . FXa serves as the point of convergence of the intrinsic and extrinsic pathways of blood coagulation .
Mode of Action
Compounds with similar structures have been shown to inhibit fxa . They produce a rapid onset of inhibition of FXa and inhibit free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
Similar compounds have been found to affect the coagulation cascade by inhibiting fxa . This inhibition reduces thrombin generation, indirectly inhibiting platelet aggregation .
Pharmacokinetics
Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution in animals and humans . They also have a low potential for drug-drug interactions .
Result of Action
Similar compounds have been found to demonstrate dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Eigenschaften
IUPAC Name |
4-fluoro-3-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-13-12-16(9-10-17(13)19)25(23,24)20-14-5-7-15(8-6-14)21-11-3-2-4-18(21)22/h5-10,12,20H,2-4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYXFRLDRHEZAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.